1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine
Overview
Description
1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a methoxyethyl group and two methyl groups
Mechanism of Action
Target of Action
It is known that similar compounds with methoxyethyl groups have been used in the development of drugs such as rilapladib , which targets lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme associated with the formation of atherosclerotic plaques .
Mode of Action
Compounds with similar structures, such as antisense oligonucleotides, are known to bind to rna through sequence-specific watson–crick base-pair interactions . This binding can affect the metabolism of the target RNA, leading to various downstream effects .
Biochemical Pathways
Similar compounds have been shown to impact energy metabolism, phospholipid metabolism, and fatty acid metabolism .
Pharmacokinetics
It is known that similar compounds, such as 2’-o-(2-methoxyethyl) modified oligonucleotides, exhibit consistent pharmacokinetic properties across species, including humans . They are rapidly and extensively absorbed, with a plasma and tissue terminal elimination half-life of approximately 30 days .
Result of Action
Similar compounds have been shown to have significant effects on the levels of apolipoprotein-b containing atherogenic particles .
Action Environment
It is known that the pharmacokinetics and pharmacodynamics of similar compounds can be influenced by factors such as plasma protein binding .
Preparation Methods
The synthesis of 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time .
Chemical Reactions Analysis
1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the methoxyethyl group or the methyl groups can be replaced by other functional groups under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine can be compared with similar compounds such as:
2-Methoxyethanol: An organic compound used mainly as a solvent.
Metoprolol: A β-blocker used in the treatment of hypertension and angina pectoris.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-6-8(9)7(2)11(10-6)4-5-12-3/h4-5,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFKWBPHMXLALP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCOC)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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